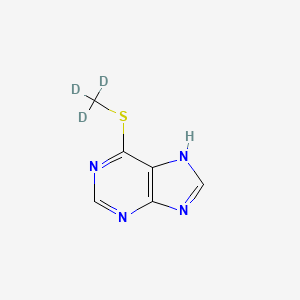
6-Methylmercaptopurine-d3
Übersicht
Beschreibung
6-Methylmercaptopurine-d3 is a deuterated form of 6-Methylmercaptopurine, a compound that belongs to the thiopurine class. Thiopurines are known for their role in inhibiting purine synthesis, which is crucial for DNA and RNA synthesis. This compound is often used as an internal standard in various analytical methods due to its stable isotope labeling.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 6-Methylmercaptopurin-d3 beinhaltet typischerweise die Methylierung von 6-Mercaptopurin mit deuteriertem Methyliodid. Die Reaktion wird in Gegenwart einer Base wie Kaliumcarbonat in einem aprotischen Lösungsmittel wie Dimethylformamid durchgeführt. Die Reaktionsbedingungen werden sorgfältig kontrolliert, um die Einarbeitung von Deuteriumatomen zu gewährleisten.
Industrielle Produktionsverfahren
Die industrielle Produktion von 6-Methylmercaptopurin-d3 folgt ähnlichen Synthesewegen, jedoch in größerem Maßstab. Das Verfahren beinhaltet die Verwendung von hochreinen Reagenzien und Lösungsmitteln, um die gewünschte Isotopenreinheit zu erreichen. Das Produkt wird dann durch Techniken wie Umkristallisation oder Chromatographie gereinigt, um Verunreinigungen zu entfernen.
Chemische Reaktionsanalyse
Arten von Reaktionen
6-Methylmercaptopurin-d3 unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann oxidiert werden, um Sulfoxide und Sulfone zu bilden.
Reduktion: Reduktionsreaktionen können die Verbindung zurück in ihre Thiolform umwandeln.
Substitution: Nucleophile Substitutionsreaktionen können an der Methylgruppe auftreten.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Wasserstoffperoxid und Kaliumpermanganat.
Reduktion: Reduktionsmittel wie Natriumborhydrid werden verwendet.
Substitution: Nucleophile wie Thiole und Amine können in Substitutionsreaktionen verwendet werden.
Hauptprodukte, die gebildet werden
Oxidation: Sulfoxide und Sulfone.
Reduktion: Thiol-Derivate.
Substitution: Verschiedene substituierte Purin-Derivate.
Wissenschaftliche Forschungsanwendungen
6-Methylmercaptopurin-d3 wird in der wissenschaftlichen Forschung, insbesondere in den Bereichen Chemie, Biologie und Medizin, weit verbreitet eingesetzt. Einige seiner Anwendungen umfassen:
Analytische Chemie: Wird als interner Standard in der Massenspektrometrie und Chromatographie zur Quantifizierung von 6-Methylmercaptopurin und seinen Metaboliten verwendet.
Biologische Forschung: Wird auf seine Rolle im Purinstoffwechsel und seine Auswirkungen auf zelluläre Prozesse untersucht.
Medizinische Forschung: Wird auf seine potenziellen therapeutischen Wirkungen bei der Behandlung bestimmter Krebsarten und Autoimmunerkrankungen untersucht.
Wirkmechanismus
6-Methylmercaptopurin-d3 entfaltet seine Wirkungen, indem es die Purinsynthese hemmt. Es konkurriert mit Hypoxanthin und Guanin um das Enzym Hypoxanthin-Guanin-Phosphoribosyltransferase, was zur Bildung von Thioinosinsäure führt. Diese Hemmung stört die DNA- und RNA-Synthese, was letztendlich zum Zelltod führt .
Analyse Chemischer Reaktionen
Types of Reactions
6-Methylmercaptopurine-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the compound back to its thiol form.
Substitution: Nucleophilic substitution reactions can occur at the methyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Nucleophiles like thiols and amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives.
Wissenschaftliche Forschungsanwendungen
6-Methylmercaptopurine-d3 is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Some of its applications include:
Analytical Chemistry: Used as an internal standard in mass spectrometry and chromatography for the quantification of 6-Methylmercaptopurine and its metabolites.
Biological Research: Studied for its role in purine metabolism and its effects on cellular processes.
Medical Research: Investigated for its potential therapeutic effects in treating certain types of cancer and autoimmune diseases.
Wirkmechanismus
6-Methylmercaptopurine-d3 exerts its effects by inhibiting purine synthesis. It competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase, leading to the formation of thioinosinic acid. This inhibition disrupts DNA and RNA synthesis, ultimately leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
6-Mercaptopurin: Eine nicht-deuterierte Form, die in der Chemotherapie verwendet wird.
6-Thioguanin: Ein weiteres Thiopurin, das in der Krebsbehandlung eingesetzt wird.
Azathioprin: Ein Prodrug, das im Körper in 6-Mercaptopurin umgewandelt wird.
Einzigartigkeit
6-Methylmercaptopurin-d3 ist aufgrund seiner Deuteriummarkierung einzigartig, was es zu einem idealen internen Standard für analytische Methoden macht. Diese Markierung bietet eine höhere Genauigkeit und Präzision bei der Quantifizierung im Vergleich zu nicht-deuterierten Verbindungen .
Eigenschaften
IUPAC Name |
6-(trideuteriomethylsulfanyl)-7H-purine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S/c1-11-6-4-5(8-2-7-4)9-3-10-6/h2-3H,1H3,(H,7,8,9,10)/i1D3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UIJIQXGRFSPYQW-FIBGUPNXSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C([2H])([2H])SC1=NC=NC2=C1NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00858063 | |
| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
33312-93-5 | |
| Record name | 6-[(~2~H_3_)Methylsulfanyl]-7H-purine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00858063 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


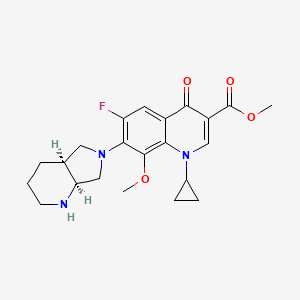
![2-(2-hydroxyethylsulfonyl)ethyl N-[6-[bis(4-methoxyphenyl)-phenylmethoxy]hexyl]carbamate](/img/structure/B587454.png)
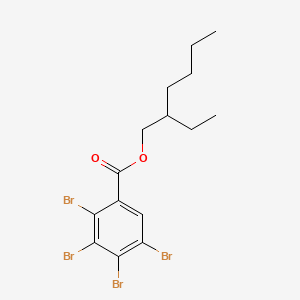

![4-Amino-5-[(ethoxycarbonyl)amino]-1-methyl-d3 Uracil](/img/structure/B587459.png)


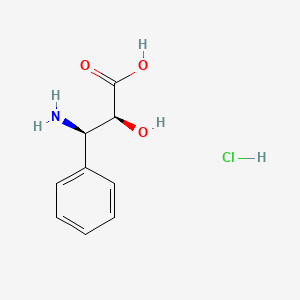
![5-(Hydroxymethyl)-N-[4-(trifluoromethyl)phenyl]-4-isoxazolecarboxamide](/img/structure/B587467.png)
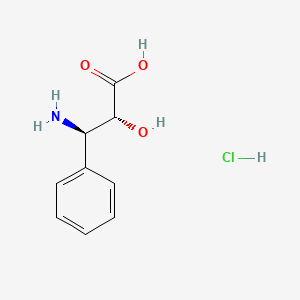

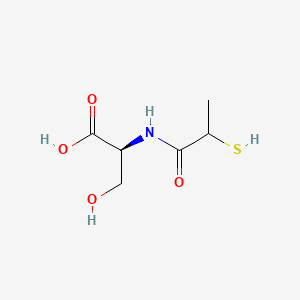
![tripotassium;tetrasodium;4-[[4-chloro-6-[[7-[(1,5-disulfonatonaphthalen-2-yl)diazenyl]-8-hydroxy-3,6-disulfonatonaphthalen-1-yl]amino]-1,3,5-triazin-2-yl]amino]-5-hydroxy-6-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-1,7-disulfonate](/img/structure/B587474.png)
![2-[[(Guanidino)(imino)methyl]sulfanyl]ethanesulfonic Acid](/img/structure/B587476.png)
